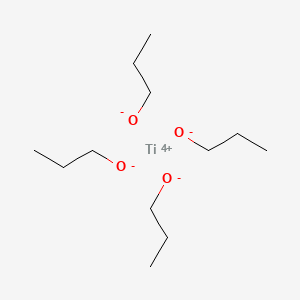
Titanium tetrapropoxide
Cat. No. B1336289
Key on ui cas rn:
3087-37-4
M. Wt: 107.96 g/mol
InChI Key: LTRIWNVAMDZCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08288424B2
Procedure details


3,5-Dimethylacetophenone (3.0 g, 20.2 mmol) was dissolved in ethanolic NH3 solution (2 M in ethanol, 50 ml), tetrapropylorthotitanate (11 ml, 40.4 ml) was added and the mixture was stirred for 6 h at room temperature. NaBH4 (1.16 g, 30.4 mmol) was then added carefully to the reaction solution and the mixture was stirred overnight at room temperature. The reaction mixture was poured into aqueous ammonia solution and filtered. The solid was washed twice more with ethyl acetate (50 ml). The phases were separated and the aqueous phase was extracted twice more with ethyl acetate. The combined organic phases were washed with HCl solution (2 N, 60 ml), the aqueous phase was adjusted to pH 11 with NaOH solution and extracted three times with ethyl acetate (100 ml). The organic phase was washed with saturated NaCl solution (100 ml), dried over MgSO4 and concentrated to small volume. The resulting crude product was used without further purification. Yield: 43%.




Name
tetrapropylorthotitanate
Quantity
11 mL
Type
catalyst
Reaction Step Four

Yield
43%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:10])=O)[CH:5]=[C:4]([CH3:11])[CH:3]=1.[BH4-].[Na+].[NH3:14]>CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]>[CH3:1][C:2]1[CH:7]=[C:6]([CH:8]([NH2:14])[CH3:10])[CH:5]=[C:4]([CH3:11])[CH:3]=1 |f:1.2,4.5.6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
tetrapropylorthotitanate
|
|
Quantity
|
11 mL
|
|
Type
|
catalyst
|
|
Smiles
|
CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Ti+4]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 6 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid was washed twice more with ethyl acetate (50 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted twice more with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with HCl solution (2 N, 60 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with saturated NaCl solution (100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to small volume
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was used without further purification
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(C=C(C1)C)C(C)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 43% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
